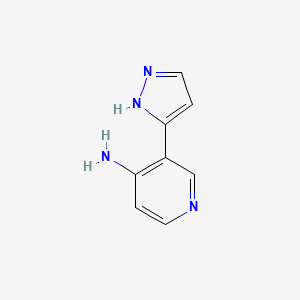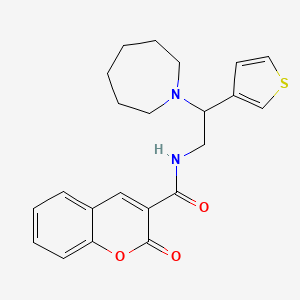
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as AZT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as chromenes, which have been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with a number of different receptors and enzymes, including the NMDA receptor, the COX-2 enzyme, and the PPAR-gamma receptor. By modulating these targets, this compound may be able to exert its beneficial effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to have antioxidant and anti-inflammatory effects, which may help to protect the body from oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and is commercially available, making it accessible to researchers. It also exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, like many other chemical compounds, it may exhibit off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for the study of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Another area of interest is the further characterization of the compound's mechanism of action, which could provide insights into its biological effects and potential applications. Additionally, the compound could be studied in more complex in vivo models to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves a multistep process that begins with the condensation of 2-acetylphenol and thiophene-3-carboxaldehyde. The resulting intermediate is then reacted with azepane and a suitable coupling agent to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-21(18-13-16-7-3-4-8-20(16)27-22(18)26)23-14-19(17-9-12-28-15-17)24-10-5-1-2-6-11-24/h3-4,7-9,12-13,15,19H,1-2,5-6,10-11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJTVCNXGHPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

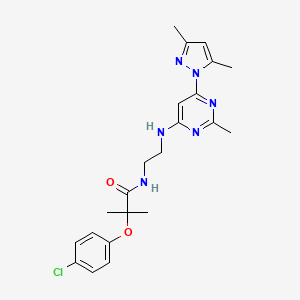
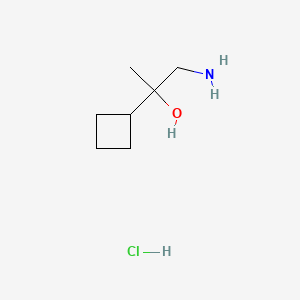
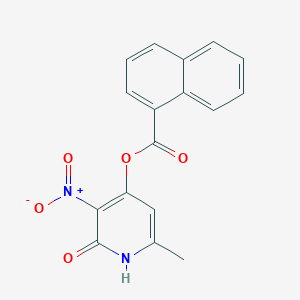
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)
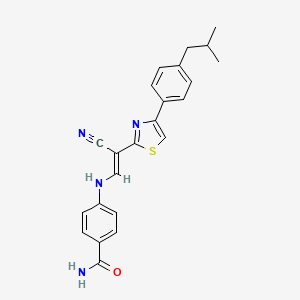
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)
![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)
![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)

![N-[3-(4-Chlorophenyl)propyl]prop-2-enamide](/img/structure/B2883288.png)
